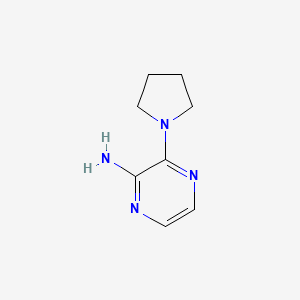

3-(Pyrrolidin-1-yl)pyrazin-2-amine

CAS No.: 912773-12-7

Cat. No.: VC3250165

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912773-12-7 |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | 3-pyrrolidin-1-ylpyrazin-2-amine |

| Standard InChI | InChI=1S/C8H12N4/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10) |

| Standard InChI Key | ZHZCCBLCVMEAPB-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC=CN=C2N |

| Canonical SMILES | C1CCN(C1)C2=NC=CN=C2N |

Introduction

3-(Pyrrolidin-1-yl)pyrazin-2-amine is a chemical compound with the CAS number 912773-12-7. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in medicinal chemistry due to their biological activity. This compound is specifically characterized by the presence of a pyrrolidine ring attached to a pyrazine core, which is further substituted with an amine group at the second position.

Biological Activity

Pyrazine derivatives have shown promise in drug discovery due to their ability to interact with biological targets. For example, some pyrazine-based compounds have been investigated for their anticancer potential by inhibiting specific enzymes or receptors involved in cancer cell proliferation.

Safety and Handling

3-(Pyrrolidin-1-yl)pyrazin-2-amine is classified with hazard statements H302, H315, H319, and H335, indicating risks of harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding ingestion, skin contact, and inhalation, and using protective equipment during handling.

Safety Data

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume